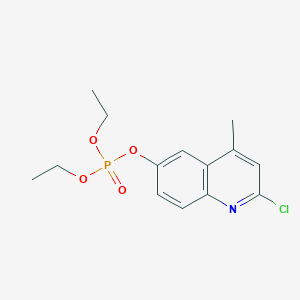
2-Chloro-4-methylquinolin-6-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methylquinolin-6-yl diethyl phosphate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylquinolin-6-yl diethyl phosphate typically involves the reaction of 2-chloro-4-methylquinoline with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4-methylquinoline and diethyl phosphorochloridate.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. A suitable solvent such as dichloromethane or toluene is used.
Procedure: The 2-chloro-4-methylquinoline is dissolved in the solvent, and diethyl phosphorochloridate is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylquinolin-6-yl diethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The phosphate ester can be hydrolyzed to yield the corresponding phosphoric acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products include 2-amino-4-methylquinolin-6-yl diethyl phosphate or 2-thio-4-methylquinolin-6-yl diethyl phosphate.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Phosphoric acid derivatives.
Scientific Research Applications
2-Chloro-4-methylquinolin-6-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinolin-6-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylquinolin-6-yl dimethyl phosphate: Similar structure but with dimethyl phosphate instead of diethyl phosphate.
2-Chloro-3-formyl-6-methylquinoline: Contains a formyl group instead of a phosphate ester.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Contains an aniline group instead of a phosphate ester.
Uniqueness
2-Chloro-4-methylquinolin-6-yl diethyl phosphate is unique due to its specific phosphate ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
61391-59-1 |
|---|---|
Molecular Formula |
C14H17ClNO4P |
Molecular Weight |
329.71 g/mol |
IUPAC Name |
(2-chloro-4-methylquinolin-6-yl) diethyl phosphate |
InChI |
InChI=1S/C14H17ClNO4P/c1-4-18-21(17,19-5-2)20-11-6-7-13-12(9-11)10(3)8-14(15)16-13/h6-9H,4-5H2,1-3H3 |
InChI Key |
VYSXMWJDZAKRHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)N=C(C=C2C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















